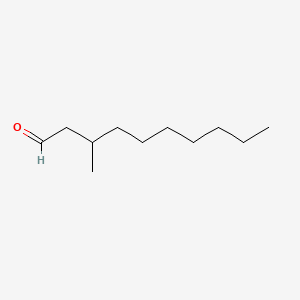

3-Methyldecan-1-al

Description

3-Methyldecan-1-al is a branched-chain aldehyde with the molecular formula C₁₁H₂₂O. Its structure consists of a 10-carbon backbone (decanal) with a methyl group (-CH₃) substituent at the third carbon position and an aldehyde functional group (-CHO) at the terminal carbon.

For instance, linear aldehydes like decanal (C₁₀H₂₀O) exhibit boiling points of ~209°C and are sparingly soluble in water, favoring nonpolar solvents. The methyl branch in 3-Methyldecan-1-al likely reduces its boiling point compared to linear isomers due to decreased molecular packing efficiency .

Properties

CAS No. |

77772-07-7 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

3-methyldecanal |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h10-11H,3-9H2,1-2H3 |

InChI Key |

QLWNBLGQVMVTEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyldecan-1-al can be synthesized through various methods, including:

-

Oxidation of 3-Methyldecanol: : This method involves the oxidation of 3-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.

-

Hydroformylation of 2-Methylnonene: : This method involves the hydroformylation of 2-methylnonene using a rhodium catalyst in the presence of carbon monoxide and hydrogen. The reaction yields a mixture of aldehydes, which can be separated and purified to obtain 3-methyldecan-1-al.

Industrial Production Methods

In an industrial setting, 3-methyldecan-1-al is often produced through the hydroformylation process due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : 3-Methyldecan-1-al can undergo oxidation to form 3-methyldecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced to 3-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

-

Nucleophilic Addition: : 3-Methyldecan-1-al can participate in nucleophilic addition reactions with reagents such as Grignard reagents (RMgX) to form secondary alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Nucleophilic Addition: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

Oxidation: 3-Methyldecanoic acid.

Reduction: 3-Methyldecanol.

Nucleophilic Addition: Secondary alcohols.

Scientific Research Applications

3-Methyldecan-1-al has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of 3-methyldecan-1-al involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is exploited in various biochemical assays and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Chain Length Variants

Table 1: Key Properties of 3-Methyldecan-1-al and Analogues

*Estimated based on analogous structures.

Key Observations:

- Branching Effects : The methyl branch in 3-Methyldecan-1-al reduces its boiling point compared to linear decanal. This trend aligns with 3-methyldodecan-1-ol, which has a lower boiling point than its linear alcohol counterparts .

- Functional Group Reactivity: Aldehydes like 3-Methyldecan-1-al are more reactive than ketones (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) due to the absence of electron-donating groups adjacent to the carbonyl, making them prone to nucleophilic attacks .

- Synthesis Challenges : While 3-methyldodecan-1-ol is synthesized with a reported yield of 90% via optimized routes , aldehyde synthesis often requires controlled oxidation of alcohols, which may lower yields due to overoxidation risks.

Analytical Differentiation

Analytical methods for distinguishing 3-Methyldecan-1-al from similar compounds include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for separating branched and linear isomers based on retention times and fragmentation patterns .

- Infrared Spectroscopy (IR) : Aldehydes exhibit distinct C=O stretches (~1720 cm⁻¹) versus alcohols (~3200–3600 cm⁻¹ for O-H) and ketones (~1715 cm⁻¹, but with symmetric environments) .

- Nuclear Magnetic Resonance (NMR) : The aldehyde proton in 3-Methyldecan-1-al appears as a singlet at ~9–10 ppm in ¹H-NMR, absent in alcohols and ketones .

Research and Application Gaps

- Fragrance Industry: Branched aldehydes often contribute to "green" or citrus notes in perfumes, unlike linear aldehydes (e.g., decanal), which are more floral .

- Pharmaceutical Intermediates: The ketone 1-[3-(Dimethylamino)phenyl]ethan-1-one is used in drug synthesis ; similarly, 3-Methyldecan-1-al could serve as a precursor for anti-inflammatory or antimicrobial agents.

Biological Activity

3-Methyldecan-1-al is an organic compound classified as an aldehyde, with potential applications in various biological contexts. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

3-Methyldecan-1-al has the following molecular formula:

- Molecular Formula : C11H22O

- Molecular Weight : 170.29 g/mol

Biological Activity Overview

The biological activities of 3-Methyldecan-1-al include antimicrobial, anti-inflammatory, and potential therapeutic effects on various diseases. Below are key findings from recent research:

Antimicrobial Activity

Research indicates that aldehydes like 3-Methyldecan-1-al exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various microbial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Inhibitory effects observed against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy of 3-Methyldecan-1-al

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μM |

| Escherichia coli | 0.8 μM |

| Pseudomonas aeruginosa | 0.6 μM |

Anti-inflammatory Effects

3-Methyldecan-1-al has shown promise in modulating inflammatory responses. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects suggest a potential use in treating inflammatory diseases.

Case Study Example : A study involving human keratinocytes exposed to inflammatory stimuli showed that treatment with 3-Methyldecan-1-al reduced cytokine levels by approximately 40% compared to untreated controls.

The mechanisms underlying the biological activities of 3-Methyldecan-1-al are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anti-inflammatory Pathway : It appears to inhibit NF-kB signaling pathways, which are critical in the inflammatory response.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of 3-Methyldecan-1-al:

- Bioavailability : Preliminary data suggest favorable absorption characteristics.

- Toxicity Profile : Toxicity studies indicate low cytotoxicity in mammalian cell lines, suggesting a promising safety profile for therapeutic use.

Table 2: Summary of Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.